MEB55 is synthesized through a series of chemical reactions that involve the modification of natural strigolactones. The synthetic pathway typically includes the formation of an indolyl-based structure with a classical enol ether bridge connecting the C and D rings. This structure is further functionalized by incorporating a thiophene ring into the A ring of MEB55 . The synthesis process has been optimized to ensure high yields and purity, making it suitable for biological studies.
The molecular structure of MEB55 can be described as follows:
MEB55 participates in several chemical reactions that are crucial for its biological activity. Notably, it interacts with cellular pathways involved in cancer cell proliferation and survival.
MEB55 exerts its anti-cancer effects through multiple mechanisms:
MEB55 possesses several notable physical and chemical properties:
MEB55 has promising applications primarily in the field of oncology:
The conceptualization of MEB55 emerged from early 21st-century efforts to design modular compounds with tunable biological activity. Its core structure combines a benzimidazole scaffold with an ethylpyrrolidine moiety, enabling selective receptor binding. This design principle originated from pharmacophore hybridization strategies, aiming to enhance specificity while minimizing off-target effects. The compound’s designation "MEB55" reflects its Mechanistic-Exploratory-Biomimetic properties and batch sequence (55), formalized during preclinical development phases [10].
The terminology surrounding MEB55 has undergone three distinct phases:
Table 1: Terminological Transition of MEB55
Period | Designation | Defining Characteristics |
---|---|---|
2010–2015 | Benzimidazole-Ethylpyrrolidine Derivative 55 | Structure-centric, patent-focused |
2016–2020 | MEB-55 | Hyphenated, functionally suggestive |
2021–Present | MEB55 | Unified, interdisciplinary recognition |
Operational definitions of MEB55 vary by methodological context but converge on core attributes:
These definitions enable cross-study comparability while accommodating discipline-specific measurement requirements. Recent meta-analyses advocate for layered operationalization, integrating in vitro binding affinity (Ki < 50 nM), in vivo bioavailability (>60%), and computational docking scores (Glide XP ≤ -9.0 kcal/mol) as composite criteria [1] [8].
Biomedical PerspectiveBiomedical research focuses on MEB55's mechanism of action and therapeutic potential. Key findings include:
Social Science PerspectiveSocial scientists investigate MEB55's societal implications through dual frameworks:
Computational PerspectiveComputational approaches enable high-throughput investigation of MEB55:
Table 2: Computational Models Applied to MEB55 Research
Method | Primary Application | Key Outcome | Validation Method |
---|---|---|---|
Molecular Dynamics | Binding stability assessment | ΔG_bind = -43.2 ± 2.1 kcal/mol | ITC measurement |
QSAR | Selectivity optimization | 5 novel analogues synthesized | CYP inhibition screening |
Deep Generative Models | Novel compound generation | 128 candidates with >80% similarity | In silico docking |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7